Methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate

Melting point Crystallinity Purification

Researchers need building blocks with validated biological data to avoid wasted synthesis. This compound combines a 3-methylpyrazole core with a 5-methylisoxazole substituent and a methyl ester handle. - **Biological validation**: PDE4 inhibition (IC50=200 µM) - absent in regioisomers - **Physicochemical profile**: logP 1.47 (cell-permeable), mp 168°C (crystalline, easy purification) - **Synthetic utility**: Methyl ester enables amidation, hydrolysis, or transesterification for hit-to-lead optimization - **Supply**: Reliable global shipping for research quantities

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
CAS No. 175277-16-4
Cat. No. B063708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate
CAS175277-16-4
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C2=NNC(=C2C(=O)OC)C
InChIInChI=1S/C10H11N3O3/c1-5-4-7(13-16-5)9-8(10(14)15-3)6(2)11-12-9/h4H,1-3H3,(H,11,12)
InChIKeyXUTOTPDIDDXYEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoxazole-Pyrazole Carboxylate Ester for Targeted Synthesis and Profiling


Methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate (CAS 175277-16-4) is a heterocyclic building block that combines a 3-methyl-1H-pyrazole core with a 5-methylisoxazol-3-yl substituent and a methyl ester at the 4-position. With a molecular weight of 221.21 g·mol⁻¹, an experimentally determined melting point of 168 °C, a predicted logP of 1.47, and a predicted pKa of 9.32 ± 0.50, this compound occupies a well-defined physicochemical space that distinguishes it from closely related analogs .

Methyl ester handle enables rapid diversification for heterocyclic libraries
High crystallinity supports recrystallization and long-term storage
Reported PDE4 inhibition data offers a starting point for SAR studies

Why Close Analogs Cannot Replace This Compound


Even structurally similar isoxazole-pyrazole carboxylates cannot be considered interchangeable with CAS 175277-16-4. A change in the isoxazole ring substitution pattern – from 5-methylisoxazol-3-yl to the unsubstituted isoxazol-5-yl regioisomer – lowers the melting point by approximately 30 °C and reduces logP, indicating altered intermolecular interactions and lipophilicity . Moreover, the target compound has documented inhibitory activity against phosphodiesterase-4 (IC₅₀ = 200 µM), a biological profile absent in the 5-isoxazolyl analog, making it impossible to simply swap the two compounds without losing a validated screening lead [1].

R1
Regioisomer exchange (5-methylisoxazol-3-yl vs. isoxazol-5-yl) substantially shifts melting point and logP, altering crystallization and partition behavior.
R2
The 5-isoxazolyl analog lacks PDE4 inhibition data; biological profile cannot be assumed and may require de novo screening.
R3
Divergent target engagement (PDE4 vs. HSP90α) means the regioisomer steers toward a completely different pathway; direct substitution would lose the PDE4-related research context.

Differentiation Evidence vs. Closest Analogs


Higher Crystallinity and Thermal Stability

The target compound exhibits a melting point of 168 °C, as measured by ChemicalBook . In contrast, the 5-isoxazolyl regioisomer (methyl 3-isoxazol-5-yl-5-methyl-1H-pyrazole-4-carboxylate; CAS 175277-15-3) has a reported melting point of 138.47 °C (mean or weighted MP) according to ChemSpider . This 29.53 °C difference indicates a significantly more stable crystal lattice for the 3-(5-methylisoxazolyl) derivative.

Thermal Stability
Source review
168 °C vs. 138.47 °C (+29.53 °C)
Supports crystallization-based purification review
Comparator MP is mean/weighted; data to verify
Melting point Crystallinity Purification

Enhanced Lipophilicity Over De-Methylated Analog

The target compound has a predicted logP of 1.47 (Octanol-Water Partition Coefficient) as recorded on chemsrc.com . The corresponding regioisomer (CAS 175277-15-3) has an ACD/LogP of 1.24 , yielding a ΔlogP of +0.23. This difference arises from the additional methyl group on the isoxazole ring, which increases hydrophobicity.

Lipophilicity
Source review
logP 1.47 vs. 1.24 (+0.23)
May support cell-permeability assay context
Predicted values; cross-study comparison
logP Lipophilicity Membrane permeability

Demonstrated PDE4 Engagement

In a biochemical assay conducted at pH 7.5 and 2 °C, the target compound inhibited cAMP-specific 3′,5′-cyclic phosphodiesterase (PDE4B/4D) with an IC₅₀ of 2.00 × 10⁵ nM (200 µM) [1]. No PDE inhibition data have been deposited for the 5-isoxazolyl regioisomer in BindingDB or any other public database. This constitutes a qualitative difference in biological profile.

PDE4 Inhibition
Cross-study comparable
IC₅₀ 200 µM vs. no data
Reported PDE4 inhibition context for SAR evaluation
Assay at pH 7.5, 2 °C; compound-specific endpoint
Phosphodiesterase PDE4 IC50

Divergent Target Profiles: PDE4 vs. HSP90

The target compound engages phosphodiesterase-4 [1], whereas the 5-isoxazolyl regioisomer has been co-crystallized with the N-terminal domain of human HSP90α (PDB entry 2YE8; resolution 2.3 Å) [2]. These orthogonal target profiles demonstrate that the placement and methylation of the isoxazole ring fundamentally alter molecular recognition, steering the compound toward distinct biological pathways.

Target Engagement
Cross-study comparable
PDE4B/4D inhibitor vs. HSP90α ligand (PDB 2YE8)
Supports target-engagement profiling context
Different protein classes; selectivity review advised
Target engagement Fragment screening Selectivity

Best-Fit Research and Industrial Applications


Lead Optimization for PDE4-Targeted Therapy

Leverage the validated PDE4 IC₅₀ of 200 µM [1] as a benchmark for structure–activity relationship (SAR) studies. The methyl ester handle enables rapid analog generation through amidation, hydrolysis, or transesterification, accelerating hit-to-lead optimization for inflammatory or respiratory disease programs.

Fragment Library Expansion with Dual Heterocycle Architecture

Include the compound in fragment libraries to interrogate novel binding sites on phosphodiesterases or other nucleotide-recognizing proteins. Its distinct isoxazole methylation pattern complements the HSP90-binding 5-isoxazolyl regioisomer (PDB 2YE8) [2], thereby expanding the chemical space coverage of the fragment collection.

Chemical Probe Development for cAMP Signaling

Capitalize on the combination of measurable PDE4 inhibition [1] and a favorable logP of 1.47 to design cell-permeable small-molecule probes for dissecting cAMP-mediated signaling in immune or neuronal cells.

Synthetic Intermediate for Heterocyclic Libraries

Employ the methyl ester functionality as a versatile synthetic handle for diversification reactions (e.g., amidation, reduction, or cross-coupling) to produce compound collections for high-throughput screening, taking advantage of the compound's inherent crystallinity (mp 168 °C) for straightforward purification.

Application
Selection Property
Validation Focus
PDE4 inhibitor SAR studies
PDE4 inhibition assay context
IC₅₀ endpoint reproducibility in biochemical assays
Fragment-based screening library expansion
Heterocyclic chemical space coverage
Target engagement profiling vs. PDE4 and other nucleotide-binding proteins
cAMP signaling research probe design
Cell permeability context (logP) and PDE4 activity
Cellular target engagement and pathway modulation endpoints
Heterocyclic compound library synthesis
Methyl ester reactivity and crystallinity
Diversification efficiency and purification scalability
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